N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 929412-80-6
VCID: VC11922079
InChI: InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-21-16(2)24(30-22(21)14-19)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

CAS No.: 929412-80-6

Cat. No.: VC11922079

Molecular Formula: C25H21NO4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide - 929412-80-6

Specification

CAS No. 929412-80-6
Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
IUPAC Name N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Standard InChI InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-21-16(2)24(30-22(21)14-19)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
Standard InChI Key ZFZBYKIZJGRUPE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C

Introduction

Biological Activities of Related Benzofuran Derivatives

Benzofuran derivatives have been studied for their antiproliferative activities, particularly in cancer research. The presence of methoxy groups on the benzoyl moiety can significantly affect the compound's potency. For instance, derivatives with a 3′,4′,5′-trimethoxybenzoyl group at the 2-position of the benzo[b]furan nucleus have shown enhanced antiproliferative activity .

Antiproliferative Activity

  • IC50 Values: The concentration required to inhibit tumor cell proliferation by 50% varies among benzofuran derivatives. Compounds with specific substitutions, like methoxy groups, can exhibit IC50 values in the micromolar range .

  • Tubulin Polymerization Inhibition: Some benzofurans inhibit tubulin polymerization, which is crucial for cell division. This activity is often correlated with their antiproliferative effects .

Synthesis and Chemical Modifications

The synthesis of benzofuran derivatives typically involves cyclization reactions of appropriately substituted phenyl ethanones with α-bromo acetophenones. Modifications such as the introduction of methoxy groups or altering the benzofuran nucleus can be achieved through various chemical reactions .

Synthesis Steps

  • Cyclization Reaction: The initial step involves the formation of the benzofuran ring through a cyclization reaction.

  • Substitution Reactions: Methoxy groups can be introduced or modified using standard organic chemistry techniques.

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